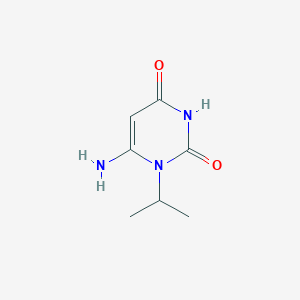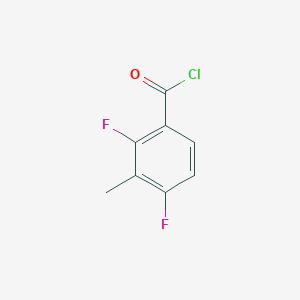![molecular formula C12H18N2O3 B048303 2-[4-(Boc-氨基)-3-吡啶基]乙醇 CAS No. 219834-80-7](/img/structure/B48303.png)
2-[4-(Boc-氨基)-3-吡啶基]乙醇
描述
"2-[4-(Boc-amino)-3-pyridyl]ethanol" is a compound involved in various chemical syntheses and reactions. It serves as a precursor or intermediate in synthesizing more complex molecules, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of compounds related to "2-[4-(Boc-amino)-3-pyridyl]ethanol" often involves condensation reactions, as well as complexation with metals. For example, the reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde yields a mixture containing related compounds, which upon treatment with copper(II) chloride or cadmium(II) chloride gives specific complexes characterized by various spectroscopic methods (Mardani et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the synthesis products from pyridine and aldehyde reactions, shows that these molecules can form stable intermediates with interesting hydrogen bonding patterns, contributing to their potential for further chemical transformations (Percino et al., 2015).
Chemical Reactions and Properties
Compounds akin to "2-[4-(Boc-amino)-3-pyridyl]ethanol" participate in various chemical reactions, including asymmetric synthesis and enzymatic resolutions. These reactions underline the compounds' versatility in synthetic chemistry applications, such as the scalable asymmetric synthesis of related chiral compounds (Duquette et al., 2003).
Physical Properties Analysis
The physical properties, including solvate formation and crystalline structure, of related compounds provide insights into their stability and reactivity. These properties are crucial for understanding how these compounds can be manipulated and used in various chemical syntheses (Shishkina et al., 2009).
Chemical Properties Analysis
The chemical properties of "2-[4-(Boc-amino)-3-pyridyl]ethanol" and its related compounds, such as reactivity under different conditions and the ability to form complexes with metals, are essential for their application in medicinal chemistry and material science. For instance, the formation of complexes with copper(II) and cadmium(II) illustrates the ligand properties of related compounds (Mardani et al., 2019).
科学研究应用
复合物形成和分子相互作用
2-[4-(Boc-氨基)-3-吡啶基]乙醇的科学研究应用主要集中在其在复合物形成和分子相互作用中的作用。通过其结构组分,这种化合物已参与与非对称三脚胺衍生的席夫碱配体合成相关的研究。这些带有2-甲基吡啶基臂和不同氨基臂的胺已被用于在Cu(II)金属离子存在下生成一系列单核和双核复合物。研究突出了臂长以及形成这些复合物中的内部和分子间相互作用的重要性,这对催化和材料科学可能具有影响 (Keypour et al., 2015)。
化学合成和表征
另一个应用领域是化学合成和表征领域,类似于2-[4-(Boc-氨基)-3-吡啶基]乙醇的衍生物已被合成并分析其分子结构。例如,结构相关的2-吡啶酮,作为手性2-吡啶醇的前体,已在连续流下以实用方法合成,展示了该化合物在快速构建化学库方面的实用性。这种合成方法特别有价值,可用于生产生物活性分子、天然产物和不对称催化的配体 (Sun et al., 2020)。
配位化学
在配位化学中,与2-[4-(Boc-氨基)-3-吡啶基]乙醇结构相关的化合物已被用于研究与金属离子的相互作用和配位行为。例如,涉及从2,3-二氨基吡啶衍生的非对称席夫碱的合成和表征的研究提供了对这些复合物的晶体和分子结构的见解,这对理解基于吡啶的配体的配位化学可能具有影响 (Opozda et al., 2003)。
催化和有机转化
此外,与2-[4-(Boc-氨基)-3-吡啶基]乙醇相关的化合物已在催化和有机转化中进行了探索。涉及钌(II)催化的烯烃与醇的sp(3)C-H键烷基化的研究展示了吡啶基乙醇衍生物在促进有机转化中的应用,从而有助于合成化学和催化领域的进展 (Li, Darcel, & Dixneuf, 2014)。
安全和危害
属性
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGIWDGEHZZRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Boc-amino)-3-pyridyl]ethanol | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

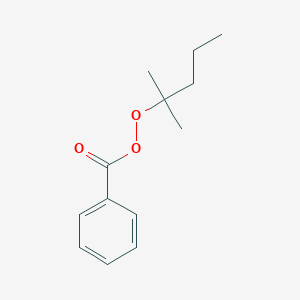
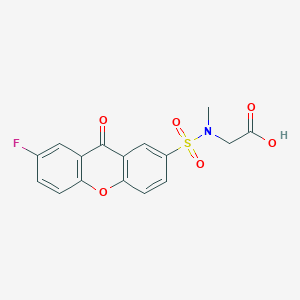
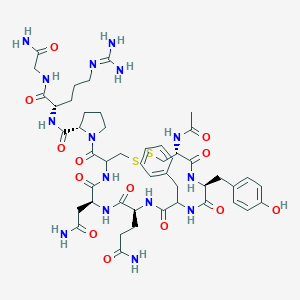
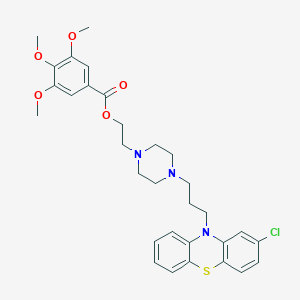
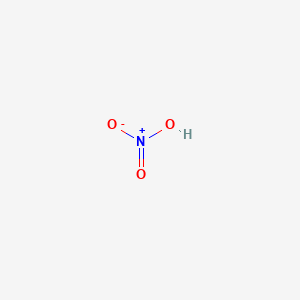
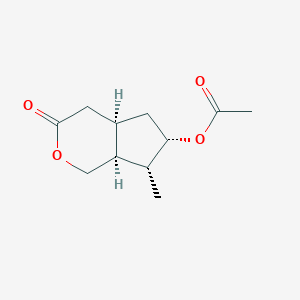
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
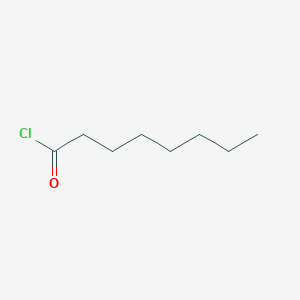
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
